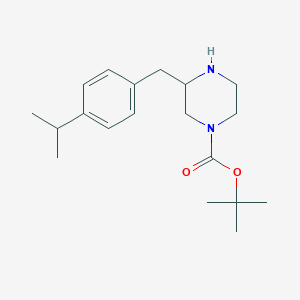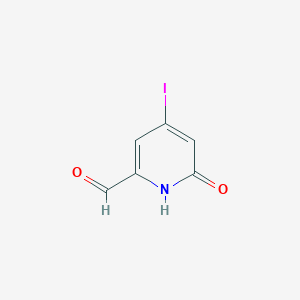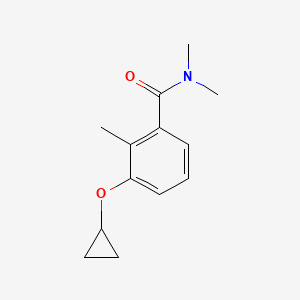
3-Cyclopropoxy-N,N,2-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N,2-trimethylbenzamide is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a cyclopropyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N,2-trimethylbenzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Attachment to Benzamide Core: The cyclopropyl group is then attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of a cyclopropyl halide with a benzamide derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.
Controlled Reaction Environment: Temperature, pressure, and solvent conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N,2-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
科学的研究の応用
3-Cyclopropoxy-N,N,2-trimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
3-Cyclopropylmethoxy-N,N,2-trimethylbenzamide: Similar structure but with a methoxy group instead of a propoxy group.
N,N,2-Trimethylbenzamide: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness
3-Cyclopropoxy-N,N,2-trimethylbenzamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-11(13(15)14(2)3)5-4-6-12(9)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
InChIキー |
KEVUWBWKLVXJHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


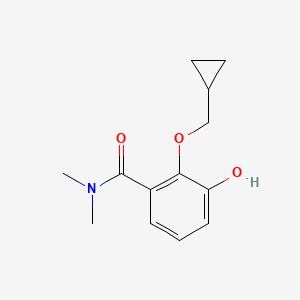
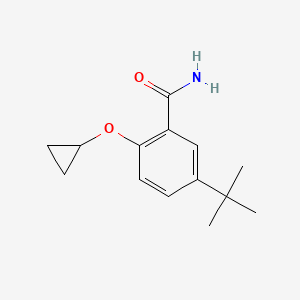
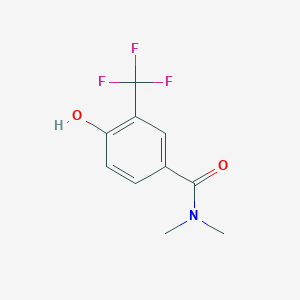
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
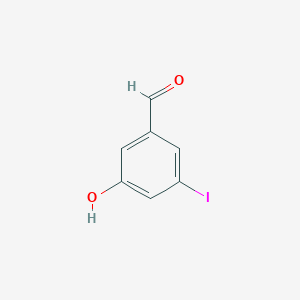
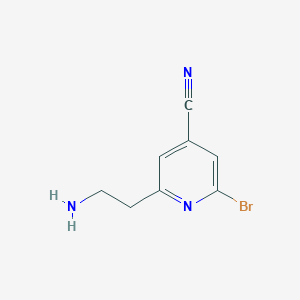
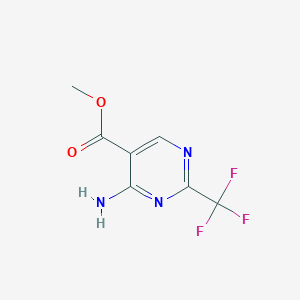
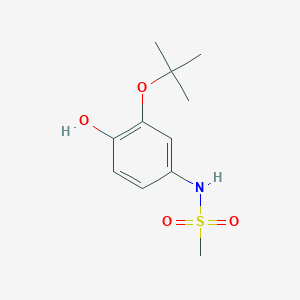


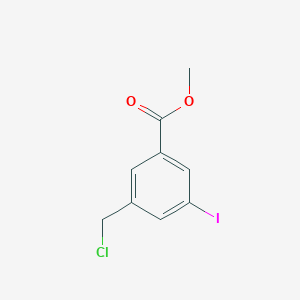
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
